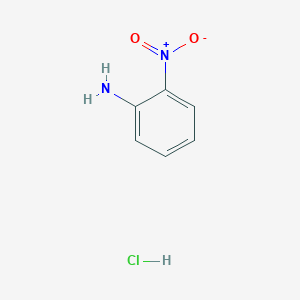

2-Nitroaniline Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCTLMBKVTNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575910 | |

| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-52-6 | |

| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitroaniline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nitroaniline Hydrochloride (2-NA HCl). Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and chemical characteristics, supported by quantitative data, detailed experimental protocols for property determination, and a visual representation of its analytical characterization workflow. The information presented is crucial for the effective handling, analysis, and application of this compound in research and development settings.

Introduction

This compound is the salt form of 2-Nitroaniline, an important chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The hydrochloride salt is often preferred in certain applications due to its increased water solubility and stability compared to the free base. A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its parent compound, 2-Nitroaniline, are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ significantly.

General Properties

| Property | This compound | 2-Nitroaniline |

| IUPAC Name | 2-nitroaniline;hydrochloride[1] | 2-Nitroaniline[2] |

| Synonyms | o-Nitroaniline HCl | ortho-Nitroaniline, o-Nitraniline, 2-Nitrobenzenamine[3] |

| CAS Number | 15873-52-6 | 88-74-4[4] |

| Appearance | - | Orange solid/crystals[2][3] |

Molecular and Weight Properties

| Property | This compound | 2-Nitroaniline |

| Molecular Formula | C₆H₇ClN₂O₂[1] | C₆H₆N₂O₂[2] |

| Molecular Weight | 174.58 g/mol [1] | 138.12 g/mol [3] |

| Exact Mass | 174.0196052 Da[1] | 138.042927 g/mol |

Thermal Properties

| Property | This compound | 2-Nitroaniline |

| Melting Point | Decomposes | 70-74 °C[3] |

| Boiling Point | Decomposes | 284 °C[2][3] |

| Flash Point | - | 168 °C[2][3] |

Solubility and Partitioning

| Property | This compound | 2-Nitroaniline |

| Water Solubility | Soluble | 1.1 g/L (20 °C)[3][4] |

| LogP (Octanol/Water) | - | 1.85[5] |

Acidity

| Property | Value |

| pKa (of anilinium ion) | -0.3[2] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Synthesis of this compound

Objective: To prepare this compound from 2-Nitroaniline.

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable non-polar solvent)

-

Beaker

-

Stirring rod

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve a known quantity of 2-Nitroaniline in a minimal amount of diethyl ether in a beaker.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.

-

Continue adding HCl until no further precipitation is observed.

-

Filter the precipitate using a Büchner funnel and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the resulting this compound crystals under vacuum.

Melting Point Determination (Capillary Method)

Objective: To determine the melting or decomposition temperature of this compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[6]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting/decomposition point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnified eyepiece.

-

Record the temperature at which the substance begins to melt or show signs of decomposition (e.g., charring, gas evolution) and the temperature at which it is completely liquefied or decomposed. This range is the melting/decomposition range.

Aqueous Solubility Determination (Isothermal Equilibrium Method)

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

-

This compound

-

Distilled water

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of distilled water to each vial.

-

Seal the vials and place them in a thermostatically controlled water bath set to a specific temperature (e.g., 25°C).

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

The determined concentration represents the solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the pKa of the anilinium ion of 2-Nitroaniline.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

Spectroscopic Analysis

3.5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Procedure (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder.

-

In a mortar, grind a small amount of the sample (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualizations

Synthesis of this compound

References

- 1. This compound | C6H7ClN2O2 | CID 15621111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Nitroaniline CAS 88-74-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 88-74-4 CAS | 2-NITROANILINE | Amines & Amine Salts | Article No. 04925 [lobachemie.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 2-Nitroaniline Hydrochloride from 2-Nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2-nitroaniline hydrochloride, a valuable chemical intermediate, from its precursor, 2-nitrochlorobenzene. The process involves a high-pressure, high-temperature nucleophilic aromatic substitution reaction, followed by a standard acid-base reaction to form the hydrochloride salt. This guide details the underlying reaction mechanism, comprehensive experimental protocols, and critical safety considerations.

Reaction Mechanism and Synthesis Overview

The synthesis is a two-step process. The first and most critical step is the conversion of 2-nitrochlorobenzene to 2-nitroaniline. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The commercial preparation involves the reaction of 2-nitrochlorobenzene with ammonia under elevated temperature and pressure.[1][2]

The strong electron-withdrawing nature of the nitro group (NO₂) ortho to the chlorine atom activates the aromatic ring for nucleophilic attack by ammonia (NH₃).[3] Ammonia attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the 2-nitroaniline product.[4]

The second step is the conversion of the 2-nitroaniline base into its hydrochloride salt. This is a straightforward acid-base reaction, typically achieved by treating a solution of the amine with hydrochloric acid.[4]

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the formation of 2-nitroaniline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-nitroaniline and its subsequent conversion to this compound.

Part A: Synthesis of 2-Nitroaniline via High-Pressure Amination

This protocol is based on established industrial synthesis methods. The reaction is highly exothermic and requires specialized high-pressure equipment.[5][6]

Materials and Reagents:

-

2-Nitrochlorobenzene (C₆H₄ClNO₂)

-

Aqueous Ammonia (NH₃, concentrated) or Anhydrous Ammonia

-

Chlorobenzene (optional solvent)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Equipment:

-

High-pressure autoclave with stirring, temperature, and pressure controls

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 2-nitrochlorobenzene. If a solvent is used, add chlorobenzene (a typical weight ratio is 1:1 with 2-nitrochlorobenzene).[6][7]

-

Adding Ammonia: Seal the autoclave. Add a significant molar excess of strong aqueous ammonia (e.g., 10 moles per mole of 2-nitrochlorobenzene) or pump in anhydrous ammonia (e.g., 6-12 moles per mole).[5][6][7]

-

Reaction Conditions: Begin stirring and gradually heat the mixture. A typical industrial process involves ramping the temperature to 175-180°C over several hours and holding it for an extended period (e.g., 5-20 hours).[2][5][6] During this time, the internal pressure will build significantly, potentially reaching 4-7 MPa (40-70 bar).[5][6]

-

Monitoring and Cooldown: The reaction is extremely exothermic; careful temperature and pressure control is crucial to prevent a runaway reaction.[5] After the reaction period, cool the autoclave to room temperature.

-

Work-up: a. Carefully vent any excess ammonia pressure. b. Transfer the reaction mixture from the autoclave. If a solvent like chlorobenzene was used, it can be removed by steam distillation.[6][7] c. The product, 2-nitroaniline, is a solid. It can be isolated by filtration and washed thoroughly with water to remove residual ammonia and ammonium chloride.[5] d. For higher purity, the crude product can be recrystallized or purified via column chromatography.

Part B: Synthesis of this compound

This is a standard acid-base neutralization reaction.

Materials and Reagents:

-

2-Nitroaniline (synthesized in Part A)

-

Concentrated Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., Ethanol, Isopropanol, or Diethyl Ether)

Equipment:

-

Beaker or Erlenmeyer flask

-

Stir plate and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the purified 2-nitroaniline in a minimal amount of a suitable solvent, such as ethanol.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove any excess acid.

-

Drying: Dry the resulting this compound product, preferably under vacuum.

Caption: Overall experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination

This table summarizes quantitative data from various sources for the synthesis of 2-nitroaniline from 2-nitrochlorobenzene.

| Parameter | Method 1 (Industrial)[5] | Method 2 (Patent)[6][7] |

| Starting Material | 2-Chloronitrobenzene | 315 g (2 mols) 2-Nitrochlorobenzene |

| Reagent | Excess (10 mol/mol) strong aqueous NH₃ | 300 ml (12 mols) anhydrous NH₃ |

| Solvent | None specified | 300 ml Chlorobenzene |

| Temperature | Gradually increased to 180°C | 160°C |

| Pressure | ~4 MPa (~40 bar) | 48-70 bar |

| Reaction Time | 9 hours (4h ramp + 5h hold) | 20 hours |

| Yield | Not specified | 87.7% of theory (crude) |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.55 | Yellow crystalline solid[8] | 33[8] | 245.5[8] |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Orange solid[1] | 71.5[1] | 284[1] |

| 2-Nitroaniline HCl | C₆H₇ClN₂O₂ | 174.59 | Solid | Not specified | Not specified |

Safety Precautions

This synthesis involves hazardous materials and a high-risk reaction. Strict adherence to safety protocols is mandatory.

-

Reactant Hazards :

-

2-Nitrochlorobenzene : Toxic if swallowed, in contact with skin, or inhaled.[9] It is an irritant and suspected of causing cancer and genetic defects.[9][10] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[9]

-

Ammonia : Corrosive and toxic. Concentrated solutions can cause severe burns. Anhydrous ammonia is a gas at room temperature and requires specialized handling.

-

-

Product Hazards :

-

Reaction Hazards :

-

The amination reaction is extremely exothermic and can lead to a runaway reaction if temperature and pressure are not adequately controlled.[5] This can result in a catastrophic failure of the autoclave.

-

The reaction is performed under high pressure and temperature, requiring an appropriately rated and maintained autoclave.

-

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

References

- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 15873-52-6 | Benchchem [benchchem.com]

- 5. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 2-Nitroaniline Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical yet sparsely documented area of 2-nitroaniline hydrochloride's solubility in organic solvents. A comprehensive literature search reveals a significant gap in quantitative data for this specific salt form. The majority of available information pertains to its free base, 2-nitroaniline. This guide, therefore, aims to provide a practical framework for researchers by summarizing the qualitative solubility profile of the parent compound, presenting a detailed experimental protocol for the quantitative determination of solubility, and offering a visual representation of the experimental workflow.

Understanding the Solubility Profile: Insights from 2-Nitroaniline

2-nitroaniline itself is reported to be soluble in several organic solvents. This suggests that while the hydrochloride salt will likely exhibit lower solubility in non-polar solvents, it may retain some degree of solubility in more polar organic solvents.

Table 1: Qualitative Solubility of 2-Nitroaniline in Various Solvents

| Solvent | Qualitative Solubility of 2-Nitroaniline | Expected Qualitative Solubility of this compound |

| Water | Slightly soluble | Soluble |

| Ethanol | Soluble | Likely Soluble |

| Methanol | Data not readily available | Likely Soluble |

| Acetone | Soluble | Likely Soluble to Moderately Soluble |

| Diethyl Ether | Soluble | Likely Sparingly Soluble to Insoluble |

| Benzene | Soluble | Likely Sparingly Soluble to Insoluble |

| Chloroform | Soluble | Likely Sparingly Soluble to Insoluble |

| N,N-Dimethylformamide (DMF) | Data not readily available | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not readily available | Likely Soluble |

Note: The expected solubility is an educated estimation based on chemical principles and requires experimental verification.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination

Given the absence of published quantitative data, experimental determination is essential for obtaining precise solubility values for this compound in specific organic solvents. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the organic solvent of interest to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

HPLC Method: A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution. Detection would be performed at a wavelength where this compound has maximum absorbance.

-

UV-Vis Method: A calibration curve of known concentrations of this compound in the solvent of interest must be prepared to determine the concentration of the unknown sample.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While the direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers to navigate this challenge. By leveraging the qualitative understanding of the parent compound and implementing the detailed isothermal equilibrium protocol, scientists and drug development professionals can generate the precise, reliable solubility data necessary for their specific applications, from reaction optimization and purification to formulation development. The provided workflow visualization serves as a clear and concise map for executing this critical experimental procedure.

An In-depth Technical Guide to the Molecular Structure and Spectroscopy of 2-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-Nitroaniline Hydrochloride (2-NAHCI). The protonation of the amino group in 2-nitroaniline to form the hydrochloride salt significantly influences its electronic and vibrational characteristics, making its study crucial for applications in drug development, materials science, and chemical synthesis. This document collates structural and spectroscopic data from experimental and theoretical studies, offering a centralized resource for researchers.

Molecular Structure

The definitive molecular structure of this compound has been determined by single-crystal X-ray diffraction. Protonation occurs at the amino group, forming the 2-nitroanilinium cation, with a chloride anion providing charge balance.

The crystal structure of 2-nitroanilinium chloride has been re-determined, providing precise data on bond lengths, bond angles, and intermolecular interactions.[1] The ammonio group's hydrogen atoms participate in both intra- and intermolecular hydrogen bonds.[1] These interactions create distinct patterns, including chains and rings, which are crucial for the stability of the crystal lattice.[1]

Crystallographic Data

While detailed crystallographic tables for this compound are found in specialized publications, the following table summarizes the key aspects of its crystal structure.

| Parameter | Value |

| Chemical Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.518 |

| b (Å) | 3.807 |

| c (Å) | 22.602 |

| β (°) | 97.22 |

| Z | 4 |

Note: Unit cell parameters are for the similar compound 4-chloro-2-nitroaniline and serve as an illustrative example of typical data obtained.[3]

Spectroscopic Analysis

Spectroscopy provides a non-destructive means to probe the molecular vibrations, electronic transitions, and chemical environment of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The spectra of 2-NAHCI are dominated by the vibrations of the 2-nitroanilinium cation. Theoretical calculations at the B3LYP/6-31G(d,p) level of theory have been used to assign the experimental bands observed in the spectra.[1]

The formation of the ammonio group (-NH₃⁺) upon protonation leads to the appearance of characteristic N-H stretching and bending vibrations. The presence of the electron-withdrawing nitro group (-NO₂) and the protonated amino group significantly influences the vibrational frequencies of the benzene ring.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for the 2-Nitroanilinium Cation

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400-3000 | ν(N-H) | Asymmetric and symmetric stretching of the -NH₃⁺ group |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1620 | δ_as(N-H) | Asymmetric N-H bending of the -NH₃⁺ group |

| ~1570 | ν(C=C) | Aromatic ring stretching |

| ~1520 | ν_as(NO₂) | Asymmetric stretching of the -NO₂ group |

| ~1350 | ν_s(NO₂) | Symmetric stretching of the -NO₂ group |

| ~850 | γ(C-H) | Out-of-plane C-H bending |

| ~750 | γ(C-H) | Out-of-plane C-H bending |

Assignments are based on theoretical and experimental studies of 2-nitroaniline and its cation.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In this compound, the protonation of the amino group causes a significant downfield shift for the aromatic protons, particularly those ortho and para to the newly formed -NH₃⁺ group, due to its increased electron-withdrawing nature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 7.0 - 8.5 | Multiplets |

| -NH₃⁺ | > 10 (broad) | Singlet |

| ¹³C NMR | ||

| Aromatic C-NH₃⁺ | ~130-140 | |

| Aromatic C-NO₂ | ~145-155 | |

| Aromatic CH | ~115-135 |

Note: These are estimated values. Actual chemical shifts depend on the solvent used (e.g., DMSO-d₆) and concentration.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of 2-nitroaniline is characterized by absorption bands corresponding to π → π* and n → π* transitions. Upon protonation to form the hydrochloride salt, a hypsochromic (blue) shift of the main absorption bands is expected. This is because the protonation of the amino group reduces its electron-donating ability, thereby increasing the energy required for the electronic transitions.

The neutral 2-nitroaniline exhibits maximum absorption (λ_max) in ethanol at approximately 231 nm, 276 nm, and 402 nm.[5] For the hydrochloride salt, these peaks, particularly the long-wavelength charge-transfer band, would be shifted to shorter wavelengths.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality data. The following sections outline generalized protocols for the structural and spectroscopic analysis of this compound.

Synthesis and Crystallization

2-Nitroaniline can be synthesized commercially by the reaction of 2-nitrochlorobenzene with ammonia.[6] The hydrochloride salt is then prepared by dissolving 2-nitroaniline in a suitable solvent and treating it with hydrochloric acid. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed on a diffractometer with an X-ray source (e.g., Mo Kα radiation). Diffraction data is collected at a low temperature (e.g., 100 K) while rotating the crystal.[7]

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using software packages like SHELXTL. The atomic positions and thermal parameters are refined to achieve the final structure.[8]

Spectroscopic Measurements

The general workflow for acquiring spectroscopic data is outlined below.

-

FT-IR/FT-Raman: A solid sample of 2-NAHCI is finely ground and mixed with potassium bromide (KBr) to form a pellet for FT-IR analysis.[2] For FT-Raman, the sample can be analyzed directly. Spectra are typically recorded from 4000 to 400 cm⁻¹.

-

NMR: A small amount of the sample is dissolved in a deuterated solvent, commonly DMSO-d₆, which can dissolve the salt and contains a residual solvent peak for reference.[9] ¹H and ¹³C NMR spectra are then acquired.

-

UV-Vis: A solution of known concentration is prepared using a suitable solvent (e.g., deionized water or ethanol). The absorbance is measured over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent used as a blank.

Conclusion

This guide has synthesized key data on the molecular structure and spectroscopy of this compound. The protonation of the amino group results in significant and measurable changes in its crystallographic and spectroscopic properties. The provided data tables, structural information, and experimental workflows serve as a valuable technical resource for researchers and professionals, facilitating a deeper understanding and application of this compound in scientific and industrial contexts.

References

- 1. Vibrational spectra of the ortho-nitroanilinium cation in torsional space. Theoretical studies vs. experimental data of ortho-nitroanilinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H7ClN2O2 | CID 15621111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

The Genesis of Nitroanilines: A Technical History and Synthesis Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomers of nitroaniline—ortho, meta, and para—are foundational building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and materials. Their discovery and the development of their synthesis are deeply intertwined with the rise of modern organic chemistry in the 19th century. This in-depth technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for these crucial isomers. It includes a comparative analysis of their physicochemical and spectroscopic properties, detailed historical and modern experimental protocols, and visual representations of synthetic pathways to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Prelude: The Dawn of Aniline and Synthetic Dyes

The story of nitroanilines begins with their parent compound, aniline. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, and he named it "Crystallin". Subsequently, it was independently discovered by several other chemists. Friedlieb Runge isolated it from coal tar in 1834 and named it "kyanol". In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and named it "aniline". A significant breakthrough came in 1842 when Nikolay Zinin successfully synthesized aniline by reducing nitrobenzene, a reaction that would become a cornerstone of aromatic amine synthesis and is now known as the Zinin reduction.[1][2][3][4] It was the eminent German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that these various preparations were, in fact, the same compound.

The commercial significance of aniline was unlocked in 1856 when one of Hofmann's students, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. This discovery catalyzed the birth of the synthetic dye industry and spurred intense research into the chemical transformations of aniline and its derivatives.

The Rise of the Isomers: Navigating the Synthesis of Nitroanilines

Direct nitration of aniline proved to be an inefficient and often hazardous method for producing nitroanilines, as the strong oxidizing conditions of the nitrating mixture would degrade the amino group.[5] This challenge led to the development of indirect and more controlled synthetic strategies in the late 19th and early 20th centuries.

Ortho- and Para-Nitroaniline: A Tale of Protection and Separation

The most common and enduring method for the synthesis of ortho- and para-nitroaniline involves the nitration of acetanilide, the acetyl-protected form of aniline. This strategy, developed in the late 19th century, leverages the acetyl group to moderate the reactivity of the amino group and direct the incoming nitro group primarily to the para position, with the ortho isomer formed as a minor product. The two isomers are then separated, and the acetyl group is removed by hydrolysis to yield the free nitroanilines.

Meta-Nitroaniline: A Selective Reduction Approach

The synthesis of meta-nitroaniline follows a different strategic path. It is most commonly prepared by the partial reduction of 1,3-dinitrobenzene. This selective reduction, often accomplished using sodium sulfide or polysulfide in what is a variation of the Zinin reduction, preferentially reduces one of the two nitro groups to an amino group, yielding the meta-nitroaniline isomer.[3][4][5]

Quantitative Data Summary

The position of the nitro group relative to the amino group has a profound impact on the physicochemical properties of the nitroaniline isomers. These differences are critical for their separation, purification, and subsequent reactivity.

| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |

| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 |

| Molar Mass ( g/mol ) | 138.126 | 138.126 | 138.12 |

| Appearance | Orange solid | Yellow solid | Yellow to brown powder |

| Melting Point (°C) | 71.5 | 114 | 146 - 149 |

| Boiling Point (°C) | 284 | 306 | 332 |

| Solubility in water | 0.117 g/100 mL (20°C) | 0.1 g/100 mL (20°C) | 0.08 g/100 mL (18.5°C) |

| pKa (of conjugate acid) | -0.26 to -0.3 | 2.47 to 2.5 | 1.0 to 1.1 |

| Dipole Moment (Debye) | ~4.2 | ~4.9 | ~6.1 - 6.3 |

| UV-Vis λmax (nm) | ~282, 412 | ~251, 357 | ~381 |

| IR (cm⁻¹) N-H stretch | ~3380, 3490 | ~3350, 3450 | ~3350, 3470 |

| IR (cm⁻¹) NO₂ asym/sym stretch | ~1510 / ~1340 | ~1530 / ~1350 | ~1500 / ~1330 |

| ¹H NMR (CDCl₃, δ ppm) | ~6.7-8.2 (multiplets) | ~6.8-7.8 (multiplets) | ~6.6 (d, 2H), ~8.1 (d, 2H) |

(Note: Spectroscopic data are approximate and can vary with solvent and conditions.)[5]

Experimental Protocols

Historical Synthesis Methods (Late 19th - Early 20th Century Principles)

4.1.1. Synthesis of o- and p-Nitroaniline via Nitration of Acetanilide

This method, widely adopted in the late 19th century, involves three main stages:

-

Acetylation of Aniline: Aniline is treated with acetic anhydride or glacial acetic acid to form acetanilide. This protects the amino group and reduces its activating effect on the aromatic ring.

-

Nitration of Acetanilide: The acetanilide is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This yields a mixture of o- and p-nitroacetanilide, with the p-isomer being the major product.

-

Separation and Hydrolysis: The isomers are separated based on their differential solubility in ethanol. The less soluble p-nitroacetanilide crystallizes out, while the o-isomer remains in solution. The separated isomers are then hydrolyzed, typically by heating with aqueous acid (e.g., sulfuric or hydrochloric acid), to remove the acetyl group and yield the corresponding nitroanilines.

4.1.2. Synthesis of m-Nitroaniline via Zinin Reduction

The principle of the Zinin reduction, first demonstrated in 1842 for the synthesis of aniline from nitrobenzene, was adapted for the selective reduction of dinitro compounds.

-

Dinitration of Benzene: Benzene is first dinitrated to 1,3-dinitrobenzene using a strong nitrating mixture.

-

Selective Reduction: The 1,3-dinitrobenzene is then treated with a reducing agent such as an alcoholic solution of ammonium sulfide or sodium sulfide. Under controlled conditions, only one of the nitro groups is reduced to an amino group, yielding m-nitroaniline.

Modern Laboratory Synthesis Protocols

4.2.1. Synthesis of p-Nitroaniline

This three-step synthesis is a classic undergraduate and research laboratory procedure.

Step 1: Synthesis of Acetanilide from Aniline

-

In a flask, combine aniline and glacial acetic acid. Heat the mixture gently under reflux. After cooling, pour the reaction mixture into ice water to precipitate the acetanilide. Collect the solid by vacuum filtration and wash with cold water.

Step 2: Synthesis of p-Nitroacetanilide from Acetanilide

-

Dissolve acetanilide in glacial acetic acid and cool the solution in an ice bath. Add concentrated sulfuric acid slowly while keeping the temperature low. In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath. Add the nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (0-5 °C). After the addition is complete, allow the mixture to stand at room temperature before pouring it onto crushed ice. The precipitated p-nitroacetanilide is collected by vacuum filtration and washed with cold water. The crude product is then recrystallized from ethanol to separate it from the more soluble o-nitroacetanilide.

Step 3: Synthesis of p-Nitroaniline from p-Nitroacetanilide

-

Heat a mixture of p-nitroacetanilide and aqueous sulfuric acid (e.g., 70%) under reflux for 20-30 minutes. Cool the solution and then pour it into cold water. Neutralize the solution with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the p-nitroaniline. Collect the yellow solid by vacuum filtration, wash with water, and recrystallize from a water/ethanol mixture.

4.2.2. Synthesis of o-Nitroaniline

-

The o-nitroaniline can be isolated from the ethanol filtrate from the recrystallization of p-nitroacetanilide in the procedure above. The ethanol is evaporated, and the remaining residue is hydrolyzed with aqueous acid in a similar manner to the p-isomer to yield o-nitroaniline.

4.2.3. Synthesis of m-Nitroaniline

-

In a round-bottom flask, dissolve m-dinitrobenzene in hot methanol. In a separate container, prepare a solution of sodium sulfide nonahydrate in water, and then add sodium bicarbonate in portions with stirring until the evolution of gas ceases. Add this methanolic sodium hydrosulfide solution to the refluxing solution of m-dinitrobenzene. After a period of reflux, distill off most of the methanol. Pour the residue into cold water to precipitate the m-nitroaniline. Collect the solid by filtration and recrystallize from hot water or a water/methanol mixture.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of nitroaniline isomers.

Conclusion

The nitroaniline isomers are a testament to the ingenuity of early organic chemists in overcoming synthetic challenges. The development of methods to control the regioselectivity of nitration on the aniline scaffold laid the groundwork for the synthesis of a vast number of aromatic compounds. The distinct physicochemical properties of the ortho, meta, and para isomers, arising from the electronic interplay between the amino and nitro groups, continue to be a subject of study and are exploited in their diverse applications. The historical and modern synthetic protocols detailed in this guide provide a comprehensive resource for chemists to understand, utilize, and innovate upon the chemistry of these fundamental building blocks.

References

A Comparative Analysis of 2-Nitroaniline and 4-Nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 2-nitroaniline and 4-nitroaniline, two crucial isomers with significant applications in the chemical and pharmaceutical industries. This document details their physicochemical properties, synthesis routes, spectroscopic characteristics, and analytical methodologies. Furthermore, it delves into their toxicological profiles, outlining the metabolic pathways and mechanisms of action that are critical for drug development and safety assessment. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and toxicological pathways.

Introduction

2-Nitroaniline and 4-nitroaniline are aromatic amines that serve as essential building blocks in the synthesis of a wide array of commercially important products, including dyes, pigments, antioxidants, and pharmaceuticals.[1][2][3] Their distinct isomeric structures, with the nitro group at the ortho and para positions relative to the amino group, respectively, give rise to significant differences in their chemical and physical properties. These differences influence their reactivity, biological activity, and ultimately their applications. Understanding these distinctions is paramount for researchers and professionals involved in chemical synthesis and drug development.

Physicochemical Properties

The positioning of the nitro group on the aniline ring profoundly impacts the physicochemical properties of 2-nitroaniline and 4-nitroaniline. These differences are summarized in the table below.

| Property | 2-Nitroaniline | 4-Nitroaniline | References |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | [2][3] |

| Molecular Weight | 138.12 g/mol | 138.12 g/mol | [2][3] |

| Appearance | Orange solid | Yellow or brown powder | [2][3] |

| Melting Point | 71.5 °C | 146-149 °C | [2][3] |

| Boiling Point | 284 °C | 332 °C | [2][3] |

| pKa (of anilinium salt) | -0.3 | 1.0 | [3][4] |

| Solubility in water | 0.117 g/100 mL (20 °C) | 0.08 g/100 mL (18.5 °C) | [3][4] |

| Dipole Moment | ~4.3 D | ~6.2 D | [3][4] |

The higher melting point and dipole moment of 4-nitroaniline can be attributed to its more symmetrical structure, which allows for more efficient crystal packing and a greater separation of charge. The intramolecular hydrogen bonding in 2-nitroaniline between the amino and nitro groups reduces its intermolecular interactions, resulting in a lower melting and boiling point compared to the para isomer.[3]

Synthesis and Chemical Reactions

Synthesis

3.1.1. Synthesis of 2-Nitroaniline

The primary industrial method for synthesizing 2-nitroaniline is through the nucleophilic aromatic substitution of 2-nitrochlorobenzene with ammonia.[1][4]

A common laboratory synthesis involves the nitration of acetanilide. To prevent the formation of the meta-isomer due to the protonation of the amino group in acidic conditions, the amino group of aniline is first protected by acetylation. Subsequent nitration yields a mixture of ortho and para isomers, with the para isomer being the major product. The ortho isomer can then be separated. Sulfonation of aniline to block the para position before nitration can increase the yield of the ortho isomer.[4]

3.1.2. Synthesis of 4-Nitroaniline

Industrially, 4-nitroaniline is also produced by the amination of 4-nitrochlorobenzene.[2]

The laboratory synthesis of 4-nitroaniline typically starts with aniline. The amino group is first protected by reacting aniline with acetic anhydride to form acetanilide. This is a crucial step as direct nitration of aniline leads to the formation of anilinium ions, which are meta-directing. The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the para-nitroacetanilide, with a smaller amount of the ortho isomer. The protecting acetyl group is then removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.[2][5]

Typical Chemical Reactions

Both 2-nitroaniline and 4-nitroaniline undergo reactions characteristic of aromatic amines and nitro compounds.

-

Reduction: The nitro group in both isomers can be reduced to an amino group to form the corresponding phenylenediamines. This is a key reaction in the synthesis of various dyes and polymers.[2][3]

-

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. These diazonium salts are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.[2][3]

-

N-Alkylation and N-Acylation: The amino group can undergo alkylation and acylation reactions.

Spectroscopic Analysis

UV-Visible Spectroscopy

Both 2-nitroaniline and 4-nitroaniline exhibit strong UV-Vis absorption due to the presence of the chromophoric nitroaniline moiety. In methanol, 2-nitroaniline shows an absorption maximum around 412 nm, while 4-nitroaniline has an absorption maximum at approximately 380 nm.[6]

Infrared (IR) Spectroscopy

The IR spectra of both isomers show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively). The exact positions of these bands can be influenced by hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of both isomers appear in the region of 6.5-8.5 ppm. The chemical shifts and coupling patterns are distinct due to the different substitution patterns. The amino protons typically appear as a broad singlet.

¹³C NMR: The aromatic carbons resonate in the range of 110-160 ppm. The carbon attached to the electron-withdrawing nitro group is shifted downfield, while the carbon attached to the electron-donating amino group is shifted upfield.

Experimental Protocols

Synthesis of 4-Nitroaniline from Aniline (Laboratory Scale)

Materials:

-

Aniline

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ethanol

-

Ice

Procedure:

-

Acetylation of Aniline: In a flask, add aniline and an equal volume of acetic anhydride. Gently warm the mixture for 10-15 minutes. Cool the mixture and pour it into ice-cold water to precipitate acetanilide. Filter and wash the crystals with cold water.

-

Nitration of Acetanilide: Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C. After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.

-

Isolation of p-Nitroacetanilide: Pour the reaction mixture onto crushed ice. The yellow precipitate of p-nitroacetanilide is filtered, washed with cold water, and dried.

-

Hydrolysis of p-Nitroacetanilide: Reflux the p-nitroacetanilide with dilute sulfuric acid or hydrochloric acid for 30-60 minutes.

-

Isolation of 4-Nitroaniline: Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-nitroaniline. Filter the yellow crystals, wash with water, and recrystallize from ethanol or water.

Thin-Layer Chromatography (TLC) for Separation of Nitroaniline Isomers

Materials:

-

TLC plates (silica gel coated)

-

Developing chamber

-

Mixture of 2-nitroaniline and 4-nitroaniline

-

Solvent system (e.g., a mixture of hexane and ethyl acetate)

-

UV lamp for visualization

Procedure:

-

Prepare a dilute solution of the nitroaniline mixture in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate, mark the solvent front, and let it dry.

-

Visualize the separated spots under a UV lamp. The less polar 2-nitroaniline will have a higher Rf value than the more polar 4-nitroaniline.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 50:50 v/v)

Procedure:

-

Prepare standard solutions of 2-nitroaniline and 4-nitroaniline of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving the mixture in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the standard solutions to obtain a calibration curve.

-

Inject the sample solution.

-

Identify the peaks based on their retention times compared to the standards and quantify the amounts using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

GC-MS system with a capillary column suitable for aromatic compounds (e.g., VF-200ms).[7]

Carrier Gas:

-

Helium or Hydrogen[7]

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride.[7]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ions and characteristic fragment ions of the nitroanilines.

-

-

Analysis: Inject the sample into the GC-MS. The isomers will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the spectra with a library of known compounds.

Toxicological Mechanisms and Metabolic Pathways

Both 2-nitroaniline and 4-nitroaniline are classified as toxic substances.[9][10] Their primary mechanism of toxicity involves the formation of methemoglobin.[1][11]

Methemoglobin Formation

The toxic effects of nitroanilines are largely attributed to their ability to induce methemoglobinemia.[1][11] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.

The metabolic activation of nitroanilines is a key step in this process. The nitro group can be reduced by various enzymes, including cytochrome P450 reductases, to form nitroso and hydroxylamine intermediates. These reactive metabolites can then directly oxidize hemoglobin or participate in a redox cycle that generates reactive oxygen species (ROS), which in turn oxidize hemoglobin. 4-Nitroaniline is reported to be a more potent inducer of methemoglobin than 2-nitroaniline.[4]

Caption: Metabolic activation of nitroaniline leading to methemoglobin formation.

Metabolic Fate

The metabolism of nitroanilines can also involve other pathways, such as hydroxylation of the aromatic ring and conjugation reactions (e.g., glucuronidation and sulfation), which generally lead to more water-soluble compounds that can be excreted from the body. For instance, 2-nitroaniline can be metabolized to 4-amino-3-nitrophenol in vitro by rabbit liver microsomes.[5]

Caption: General workflow for the analysis of nitroaniline isomers by GC-MS.

Applications in Drug Development

The nitroaniline scaffold is present in a number of pharmacologically active molecules. For example, derivatives of nitroaniline have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. The understanding of their metabolism and toxicity is therefore a critical aspect of the drug discovery and development process. Structure-activity relationship (SAR) studies often involve modifying the substitution pattern on the nitroaniline core to optimize efficacy and minimize toxicity.

Conclusion

2-Nitroaniline and 4-nitroaniline, while sharing the same molecular formula, exhibit distinct physicochemical properties, reactivity, and toxicological profiles. This comparative analysis highlights the importance of isomeric structure in determining the characteristics of a molecule. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the safe handling, effective utilization, and further investigation of these important chemical intermediates. A thorough understanding of their properties and biological effects is essential for the development of new materials and therapeutic agents.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. d-nb.info [d-nb.info]

- 9. echemi.com [echemi.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. DSpace-CRIS [zora.uzh.ch]

A Technical Guide to the Theoretical and Experimental Properties of 2-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the theoretical and experimental properties of 2-Nitroaniline Hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to support research and development activities.

Introduction

This compound is the hydrochloride salt of 2-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other specialty chemicals. The addition of the hydrochloride group significantly alters the physicochemical properties of the parent molecule, 2-nitroaniline, impacting its solubility, stability, and reactivity. Understanding the interplay between the theoretical and experimentally determined properties of this compound is crucial for its effective application in research and manufacturing.

Data Presentation: A Comparative Analysis

The following tables summarize the key theoretical and experimental properties of this compound and its parent compound, 2-nitroaniline.

Table 1: General and Physicochemical Properties

| Property | Theoretical (this compound) | Experimental (this compound) | Experimental (2-Nitroaniline) |

| Molecular Formula | C₆H₇ClN₂O₂[1] | - | C₆H₆N₂O₂[2] |

| Molecular Weight | 174.58 g/mol [1] | - | 138.12 g/mol [2] |

| Appearance | - | - | Orange-yellow solid[2] |

| Melting Point | - | Data not available | 70-73 °C[3] |

| Boiling Point | - | - | 284 °C |

| pKa (of anilinium ion) | -0.29 (for 2-nitroaniline)[4] | - | - |

| Solubility | Expected to be more water-soluble than 2-nitroaniline | Data not available | Water: 1.1 g/L (20 °C)[5], 1.47 g/L (30 °C)[2]Organic Solvents: Soluble in ethanol, ether, acetone, benzene, chloroform[2][6] |

Table 2: Computed Molecular Descriptors (Theoretical) for this compound

| Descriptor | Value | Reference |

| Exact Mass | 174.0196052 Da | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Table 3: Spectroscopic Data

| Spectroscopy | Theoretical (this compound) | Experimental (this compound) | Experimental (2-Nitroaniline) |

| UV-Vis (λmax) | - | Data available in spectral databases[1] | 428 nm in KClO₄ solution, shifts in acidic solution[7] |

| FT-IR (Notable Peaks) | Calculated spectra for the cation exist[8] | KBr wafer spectrum available[1] | Spectra available, with characteristic N-H, NO₂, and aromatic C-H stretches[8][9] |

| ¹H NMR | - | Spectrum available[1] | δ (CDCl₃): 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, 2H)[10] |

| ¹³C NMR | - | Spectrum available[11] | - |

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of 2-nitroaniline and its subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 2-Nitroaniline

A common industrial method for the synthesis of 2-nitroaniline is the ammonolysis of 2-chloronitrobenzene.

-

Reaction: 2-chloronitrobenzene is heated with an excess of aqueous ammonia in an autoclave. The temperature is gradually increased to around 180°C, leading to a pressure increase.

-

Work-up: After the reaction, the pressure is released, and the product is isolated by filtration and washing. This reaction is highly exothermic and requires careful temperature control.

Step 2: Formation of this compound

-

Procedure: 2-nitroaniline is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).

-

Concentrated hydrochloric acid is added dropwise to the solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification:

Recrystallization is a common method for purification. A suitable solvent system would be a polar solvent in which the hydrochloride salt is soluble at elevated temperatures but less soluble at room temperature, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Nitroaniline

HPLC is a robust method for the separation and quantification of nitroaniline isomers.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.

-

Detection: UV detection at a wavelength where 2-nitroaniline has a strong absorbance, typically around 254 nm or its λmax.

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of 2-nitroaniline in a sample. On-line Solid-Phase Extraction (SPE) can be coupled with HPLC for the analysis of trace amounts in environmental samples[12][13].

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide provides a detailed comparison of the theoretical and experimental properties of this compound. While a significant amount of data is available for the parent compound, 2-nitroaniline, there is a noticeable gap in the literature regarding the experimentally determined melting point and solubility of the hydrochloride salt. The provided experimental protocols and workflows offer a solid foundation for researchers working with this compound. Further experimental characterization of this compound would be a valuable contribution to the scientific community, particularly for those in the fields of chemical synthesis and drug development.

References

- 1. This compound | C6H7ClN2O2 | CID 15621111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitroaniline | CAS#:88-74-4 | Chemsrc [chemsrc.com]

- 4. 2-nitroaniline [chemister.ru]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound(15873-52-6) 13C NMR spectrum [chemicalbook.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Navigating the Risks: A Comprehensive Guide to the Safe Handling of 2-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

2-Nitroaniline Hydrochloride, a key intermediate in various synthetic processes, presents a significant set of health and safety challenges that necessitate rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from extensive safety data sheets and toxicological information, to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily exhibiting acute toxicity and causing serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

The following pictograms and hazard statements are associated with this compound:

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂[1] |

| Molecular Weight | 174.58 g/mol [1] |

| Appearance | Amber to yellow-orange solid/crystals[2][3] |

| Melting Point | 70 - 74 °C / 158 - 165.2 °F[2] |

| Boiling Point | 284 °C / 543.2 °F[2] |

| Flash Point | 168 °C / 334.4 °F[2] |

| Solubility | 1.1 g/L in water (20°C)[3] |

| Vapor Pressure | 1 mmHg @ 104 °C[2] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate Personal Protective Equipment (PPE) are paramount to prevent adverse health effects.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may be necessary for certain operations.[5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][4] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls.[6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Use non-sparking tools to prevent ignition.[5]

Storage

-

Store in a locked poison room.[4]

-

Keep away from incompatible substances such as strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4] |

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent the spread of contamination.

Personal Precautions

-

Evacuate personnel to a safe area.[6]

-

Wear appropriate personal protective equipment as outlined in Section 3.2.[2]

-

Avoid breathing dust and vapors.[6]

Environmental Precautions

Methods for Cleaning Up

-

For small spills, sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[2]

-

For large spills, it may be necessary to dissolve the material in a flammable solvent and atomize it in a suitable combustion chamber.[5]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[2]

-

Incompatible Materials: Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

Experimental Protocols

Detailed experimental protocols for toxicological and safety assessments are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using a method similar to OECD Test Guideline 423. In this protocol, a stepwise procedure is used with a limited number of animals at each step. The substance is administered orally to a group of fasted animals. Observations of effects and mortality are made over a defined period.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

This comprehensive guide underscores the importance of a proactive and informed approach to the safe handling of this compound. By implementing these measures, research institutions and pharmaceutical companies can ensure a safe working environment and mitigate the risks associated with this valuable but hazardous chemical compound.

References

- 1. This compound | C6H7ClN2O2 | CID 15621111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Nitroaniline CAS 88-74-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

understanding the basicity of 2-Nitroaniline compared to aniline

An in-depth technical guide comparing the basicity of 2-Nitroaniline and Aniline for researchers, scientists, and drug development professionals.

Abstract

Basicity is a fundamental chemical property that significantly influences the pharmacokinetic and pharmacodynamic profiles of amine-containing molecules in drug development. This guide provides a detailed comparative analysis of the basicity of 2-nitroaniline and its parent compound, aniline. We explore the structural and electronic factors that lead to the profoundly lower basicity of 2-nitroaniline, a difference of approximately five orders of magnitude. This analysis is supported by quantitative pKa data, detailed explanations of the underlying chemical principles—namely inductive effects, resonance effects, and intramolecular hydrogen bonding—and illustrative diagrams. Furthermore, a generalized experimental protocol for the spectrophotometric determination of pKa values is provided to offer a practical context for the presented data.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as its conjugate acid is stronger and more readily donates a proton. The significant disparity in basicity between aniline and 2-nitroaniline is evident from their respective pKa values.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Aniline | C₆H₅NH₂ | 4.63 | [1] |

| 2-Nitroaniline | o-NO₂C₆H₄NH₂ | -0.26 | [2][3] |